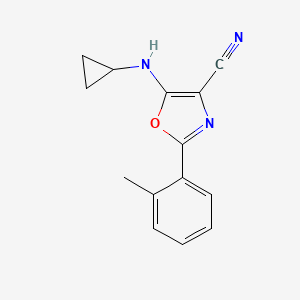![molecular formula C15H14ClFN2O3S B5714163 N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5714163.png)
N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide, also known as CFTR inhibitor-172, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFTR inhibitor-172 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems. CF is caused by mutations in the N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide gene, which encodes for the N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide protein. N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been shown to enhance the function of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide in cells with certain mutations, leading to improved chloride transport and reduced mucus viscosity in the airways of CF patients. Additionally, N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been investigated for its potential use in treating other diseases, such as polycystic kidney disease and secretory diarrhea.
Mécanisme D'action
N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 works by binding to a specific site on the N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide protein, known as the regulatory domain, which is responsible for controlling the opening and closing of the chloride channel. By binding to this site, N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 prevents the activation of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide by ATP, a molecule that is required for N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide to function. This results in the inhibition of chloride transport across cell membranes, which is beneficial in CF patients with certain mutations that cause hyperactive N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide channels.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been shown to have several biochemical and physiological effects in cells and animal models. In CF cells with certain mutations, N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been shown to increase the activity of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide, leading to improved chloride transport and reduced mucus viscosity. Additionally, N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been shown to reduce inflammation and improve lung function in CF animal models. However, the effects of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 may vary depending on the specific mutation and disease state.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has several advantages for lab experiments, including its potency and selectivity for N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide, which allows for specific modulation of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide function. Additionally, N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been extensively studied and characterized, making it a well-established tool for investigating N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide function and potential therapeutic applications. However, N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 also has limitations, including its potential off-target effects and the need for careful dosing and monitoring to avoid toxicity.
Orientations Futures
There are several future directions for N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 research, including the development of more potent and selective N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitors, the investigation of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 in combination with other CF therapies, and the exploration of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 in other disease states beyond CF. Additionally, further research is needed to fully understand the mechanisms of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 and its potential long-term effects on CF patients.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 involves several steps, including the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 2-fluoro-5-nitrobenzamide to form 2-fluoro-5-nitro-N-(4-chlorobenzoyl)benzamide. The final step involves the reduction of the nitro group to an amino group using dimethylamine and sodium borohydride to form N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-19(2)23(21,22)12-7-8-14(17)13(9-12)15(20)18-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCALMIPDSZOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5714094.png)


![N-[4-(dimethylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5714116.png)

![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5714131.png)





![N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)